

Application Notes and Protocols: BMS-195614 in Male Contraception Animal Model Studies

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Compound of Interest		
Compound Name:	BMS-195614	
Cat. No.:	B1667229	Get Quote

Introduction

BMS-195614 is a potent and selective antagonist of the Retinoic Acid Receptor Alpha (RAR α). The rationale for its investigation as a non-hormonal male contraceptive stems from the critical role of retinoic acid signaling in spermatogenesis, a process heavily dependent on RAR α .[1][2] Genetic studies, including those on RAR α knockout mice, have demonstrated that the absence of RAR α function leads to infertility due to significant disruption of spermatogenesis, closely mimicking the effects of vitamin A deficiency.[3][4] Unlike pan-RAR antagonists that target RAR α , β , and γ , a selective RAR α antagonist like **BMS-195614** was explored to minimize potential side effects by targeting only the key receptor subtype essential for male fertility.[2]

These application notes provide an overview of **BMS-195614**, its mechanism of action, and protocols for its use in animal models based on published research. It is important to note that while potent in vitro, **BMS-195614** has demonstrated poor oral bioavailability and limited efficacy in disrupting spermatogenesis in mice at lower doses.[1][5]

Physicochemical Properties



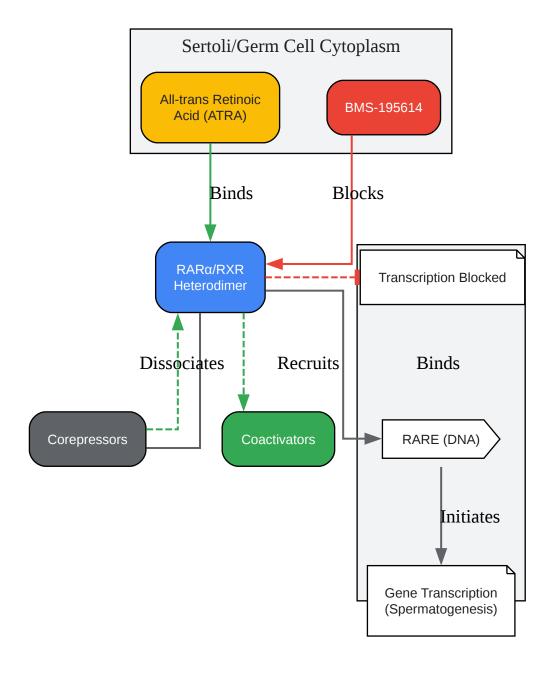
Property	Value	Reference
Molecular Weight	448.51 g/mol	
Formula	C29H24N2O3	
CAS Number	182135-66-6	
Purity	≥98%	
Solubility	Soluble to 25 mM in DMSO	
Storage	Store at -20°C	

Mechanism of Action

BMS-195614 functions as a competitive antagonist at the ligand-binding domain of RARα. In the context of spermatogenesis, particularly in Sertoli and germ cells, retinoic acid (the active metabolite of Vitamin A) binds to RARα. This binding event causes a conformational change, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. The entire complex then binds to Retinoic Acid Response Elements (RAREs) on the DNA, initiating the transcription of genes essential for germ cell differentiation and the progression of spermatogenesis.[2]

BMS-195614, by occupying the binding site, prevents retinoic acid from activating the receptor. This action inhibits the recruitment of coactivators and maintains the suppression of gene transcription, thereby disrupting the carefully timed process of sperm development.





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Figure 1. Signaling pathway of RARα antagonism by **BMS-195614**.

Quantitative Data Summary In Vitro Activity



Compound	Target	Assay Type	Value	Reference
BMS-195614	RARα	Ki	2.5 nM	[6]
BMS-195614	RARα	IC₅₀ (Antagonism)	500 nM	[7]
BMS-195614	RARβ	IC₅₀ (Antagonism)	5000 nM	[7]
BMS-195614	RARy	IC50 (Antagonism)	10,000 nM	[7]

In Vivo Studies (Oral Administration)

Animal Model	Compound	Dose	Duration	Outcome on Spermatoge nesis	Reference
CD1 Mice	BMS-195614	2 and 10 mg/kg/day	7 days	Ineffective; no disruption observed. Testicular weights were normal.	[1][8]
Mice	BMS-195614	Oral Doses	1 month	No inhibition of spermatogen esis.	[5]
Wistar Rats	BMS-195614	75 mg/kg	Not specified	Effects on spermatogen esis were observed (archived data).	[1]



Experimental Protocols

The following protocols are based on methodologies used in studies evaluating RAR antagonists for male contraception. Despite the negative results for **BMS-195614** at lower doses, these protocols provide a framework for in vivo testing.

Protocol 1: Evaluation of Contraceptive Efficacy in Mice

Objective: To assess the effect of orally administered **BMS-195614** on spermatogenesis and fertility in adult male mice.

Materials:

- BMS-195614
- Vehicle (e.g., corn oil, 0.5% methylcellulose)
- Adult male CD1 mice (8-10 weeks old)
- Oral gavage needles
- Standard laboratory animal housing and care facilities
- Microscope and histology equipment
- Bouin's fixative or 10% neutral buffered formalin

Procedure:

- Animal Acclimation: Acclimate adult male CD1 mice to the housing facility for at least one
 week prior to the experiment.
- Compound Preparation: Prepare a suspension of BMS-195614 in the chosen vehicle.
 Sonication may be required to ensure a uniform suspension. Prepare fresh daily.
- Dosing Regimen:
 - Divide mice into experimental groups (e.g., Vehicle Control, 2 mg/kg BMS-195614, 10 mg/kg BMS-195614). A minimum of n=5 per group is recommended.

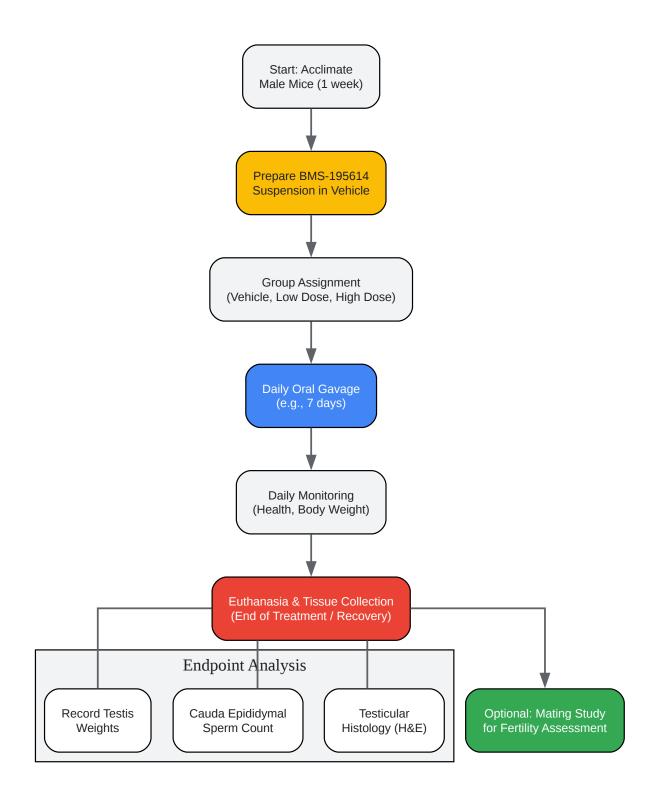


- Administer the compound or vehicle daily via oral gavage for a set duration (e.g., 7 days,
 28 days).[1][8]
- Monitor animals daily for any signs of toxicity, changes in behavior, or body weight.

Endpoint Analysis:

- Tissue Collection: At the end of the treatment period (and at specified recovery time points, e.g., 4 weeks post-treatment), euthanize the animals.
- Record body weight and testis weight.
- o Dissect the testes and epididymides. One testis should be fixed for histological analysis.
- Sperm Counts: Mince the cauda epididymis in a known volume of appropriate buffer to release sperm. Count sperm using a hemocytometer.
- Histological Analysis:
 - Fix one testis in Bouin's solution or formalin overnight.
 - Process the tissue for paraffin embedding.
 - Section the testis (e.g., 5 μm sections) and mount on slides.
 - Perform standard Hematoxylin and Eosin (H&E) staining.
 - Examine the seminiferous tubules for morphology, presence of all germ cell stages,
 alignment of spermatids, and signs of germ cell loss or failure of sperm release.[1][2]
- Fertility Studies (Optional):
 - Following the treatment period, co-house each treated male with two untreated, provenbreeder female mice.
 - Monitor females for pregnancies and litter size over several weeks to assess the reversibility of any contraceptive effect.





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Figure 2. Experimental workflow for in vivo testing of BMS-195614.



Discussion and Limitations

The primary challenge in using **BMS-195614** for in vivo male contraception studies is its poor pharmacokinetic profile.[1] Despite being a potent RARα antagonist in vitro, its low oral bioavailability prevents it from reaching sufficient concentrations in the testes to exert a pharmacological effect at doses comparable to other effective RAR antagonists.[1][8] Studies have shown that oral administration to mice at doses up to 10 mg/kg for 7 days failed to inhibit spermatogenesis.[1][8] While archived data indicated that a very high dose (75 mg/kg) could be effective in rats, such a high dose is generally considered undesirable for contraceptive development due to the increased risk of off-target effects and toxicity.[1]

For researchers wishing to use **BMS-195614**, it may serve as a useful in vitro tool or a negative control in in vivo studies to highlight the importance of bioavailability for this class of compounds. Further research could explore alternative delivery mechanisms or formulations to improve its systemic exposure. However, for the purpose of inducing infertility via oral administration, other compounds such as the pan-RAR antagonist BMS-189453 or the newer RARα-selective antagonist YCT-529 have demonstrated greater promise.[8][9]

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